5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
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Overview
Description
5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including an amino group, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Addition of the Amino and Sulfanyl Groups: The amino and sulfanyl groups are introduced through a series of reactions involving the use of thiol and amine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The process typically includes:
Batch Reactors: Utilization of batch reactors for the stepwise addition of reagents and monitoring of reaction progress.
Purification Techniques: Application of purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it a useful tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, the compound’s unique structure and functional groups may contribute to its potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, the compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide: This compound shares structural similarities with other benzamide derivatives, such as
Uniqueness
The presence of the trifluoromethyl group and the specific arrangement of functional groups in this compound distinguishes it from other similar compounds
Properties
CAS No. |
330861-63-7 |
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Molecular Formula |
C19H19F3N2O3S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H19F3N2O3S/c1-27-15-7-4-12(9-16(28)17(23)25)8-14(15)18(26)24-10-11-2-5-13(6-3-11)19(20,21)22/h2-8,16,28H,9-10H2,1H3,(H2,23,25)(H,24,26) |
InChI Key |
KAOADJCJCZHOQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)N)S)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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